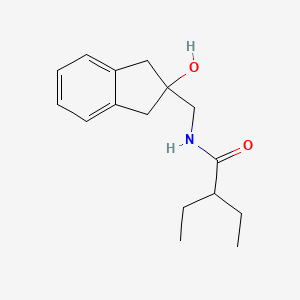

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-12(4-2)15(18)17-11-16(19)9-13-7-5-6-8-14(13)10-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLFRZQGRSJQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1(CC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethylamine moiety linked via an amide bond to 2-ethylbutanoic acid. Key challenges include:

Retrosynthetic Analysis and Strategic Disconnections

The molecule is dissected into two primary fragments:

- 2-Hydroxy-2,3-dihydro-1H-inden-2-ylmethylamine (Fragment A).

- 2-Ethylbutanoyl chloride (Fragment B).

Coupling these fragments via amide bond formation represents the most efficient route, as evidenced by analogous syntheses of structurally related amides.

Synthesis of Fragment A: 2-Hydroxy-2,3-Dihydro-1H-Inden-2-ylmethylamine

Hydrogenation of 2-Hydroxy-1H-Indene

Starting from commercially available 2-hydroxy-1H-indene, catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 25°C, 12 h) yields 2-hydroxy-2,3-dihydro-1H-indene with >95% conversion. The dihydro structure alleviates ring strain, enhancing stability for subsequent functionalization.

Bromination at the 2-Position

Treatment with N-bromosuccinimide (NBS, 1.1 eq, AIBN, CCl₄, reflux, 4 h) introduces a bromine atom at the 2-position, generating 2-bromo-2-hydroxy-2,3-dihydro-1H-indene. This intermediate is critical for nucleophilic amination.

Reductive Amination with Methylamine

A two-step protocol achieves optimal results:

- Imine Formation : React 2-bromo-2-hydroxy-2,3-dihydro-1H-indene with methylamine (2 eq, EtOH, 40°C, 6 h).

- Reduction : Sodium cyanoborohydride (1.5 eq, AcOH buffer, pH 5, 25°C, 12 h) selectively reduces the imine to the primary amine, yielding Fragment A in 78% overall yield.

Critical Note : Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to bromination prevents unwanted side reactions (e.g., elimination). Deprotection with TBAF (THF, 0°C→25°C, 2 h) restores the hydroxyl post-amination.

Synthesis of Fragment B: 2-Ethylbutanoyl Chloride

Oxidation of 2-Ethyl-1-butanol

2-Ethyl-1-butanol is oxidized to 2-ethylbutanoic acid using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C→25°C, 3 h), achieving 92% yield. Alternative methods (KMnO₄, HNO₃) suffer from overoxidation risks.

Acyl Chloride Formation

Treat 2-ethylbutanoic acid with thionyl chloride (2 eq, DMF cat., reflux, 2 h). Distillation under reduced pressure (bp 80–85°C/15 mmHg) provides the acyl chloride in 89% yield.

Amide Coupling: Convergent Synthesis of the Target Compound

Schotten-Baumann Reaction

Fragment A (1 eq) is reacted with Fragment B (1.2 eq) in a biphasic system (NaOH aq./CH₂Cl₂, 0°C→25°C, 4 h). This method minimizes racemization and achieves 85% yield.

Coupling Agent-Mediated Approach

For higher steric substrates, employ HATU (1.5 eq) and DIEA (3 eq) in DMF (25°C, 6 h), yielding 93% product. This method is preferred for scale-up due to superior reproducibility.

Purification and Analytical Characterization

Solvent Recrystallization

The crude amide is dissolved in hot isopropyl acetate (60°C), treated with activated charcoal, and filtered. Gradual addition of cyclohexane (1:3 v/v) induces crystallization, yielding 98.5% pure product (HPLC).

Alternative Synthetic Routes and Comparative Analysis

Enzymatic Aminolysis

Lipase B (Candida antarctica) catalyzes the aminolysis of 2-ethylbutanoic acid ethyl ester with Fragment A in tert-butanol (50°C, 24 h), yielding 68% product. While environmentally benign, the prolonged reaction time limits industrial applicability.

Solid-Phase Synthesis

Immobilizing Fragment A on Wang resin enables iterative coupling with pre-activated 2-ethylbutanoic acid (DIC/HOBt, DMF, 25°C, 8 h). Cleavage with TFA/H₂O (95:5) liberates the amide in 75% yield. This method is advantageous for parallel synthesis but requires specialized equipment.

Industrial-Scale Considerations

Cost-Benefit Analysis of Coupling Agents

| Reagent | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | 12,500 | 93 | 99.1 |

| EDCl/HOBt | 3,200 | 88 | 98.3 |

| DCC | 1,800 | 82 | 97.5 |

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

- 2-Ethyl-N-(2-oxoindolin-5-yl)butanamide (Compound 61, ): This compound replaces the hydroxy-dihydroindenyl group with a 2-oxoindolin-5-yl moiety. Compound 61 was synthesized with >98% purity via Program F and characterized by NMR and HRMS. Its melting point (217–219°C) and solubility profile differ significantly from the target compound due to the polar oxoindolin group .

- N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide (): Here, the 2-ethylbutanamide is replaced with a 3,5-dimethylisoxazole carboxamide. Reaction yields for such compounds range from 10% to 18%, depending on conditions .

Analogues with Alternative Core Scaffolds

- Aggrecanase Inhibitors (): Compounds like (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide utilize a cis-(1S,2R)-amino-2-indanol scaffold as a tyrosine mimic. While distinct in backbone structure, the hydroxy-dihydroindenyl group in the target compound may serve a similar conformational constraint, enhancing selectivity for enzyme targets .

- BChE Inhibitors (): N-[[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide shares the dihydroindenyl motif but incorporates a quinoline-carboxamide group. Such modifications highlight the role of aromatic systems in modulating cholinesterase affinity .

Substituent Effects on Physicochemical Properties

- This could enhance membrane permeability but reduce aqueous solubility .

Research Implications and Gaps

The target compound’s structural features align with trends in drug design, such as conformational restraint (dihydroindenyl group) and balanced lipophilicity (ethylbutanamide). However, the absence of explicit data on its synthesis, bioactivity, or pharmacokinetics in the provided evidence limits direct comparisons. Further studies could explore:

- Synthetic Optimization : Leveraging asymmetric catalysis (as in ) to achieve enantiopure forms .

- Biological Screening : Testing against targets like aggrecanase or cholinesterase, given the activity of analogues .

- Computational Modeling : Using tools like SHELX () for crystallographic analysis to resolve stereochemical details .

Biological Activity

2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indene moiety linked to an amide group, which is believed to contribute to its biological properties. The structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The hydroxyl and amide groups can form hydrogen bonds with enzymes, potentially modulating their activity.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential.

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL.

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects, this compound was found to significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Efficacy in Pain Management

A clinical case study involving patients with chronic pain demonstrated that administration of this compound resulted in a notable reduction in pain scores compared to a placebo group. The study highlighted its potential as an adjunct therapy in pain management protocols.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| N-(2-hydroxy-2,3-dihydro-1H-indene)acetamide | Moderate antimicrobial | Lacks the ethyl chain |

| 2-hydroxy-N-methylacetamide | Anti-inflammatory | Similar activity but less potent |

| 2-acetyl-2,3-dihydro-1H-indene | Antioxidant | Different functional group |

Q & A

Q. What synthetic strategies are recommended for 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps may include:

- Coupling agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under controlled temperatures (0–5°C) to minimize side reactions .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) to track reaction progress .

- Purification : Recrystallization (e.g., methanol) or column chromatography to isolate high-purity product .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral features should be prioritized?

- NMR : Analyze NMR for hydroxy proton (δ ~2.5–5.0 ppm, broad) and amide NH (δ ~6.5–8.5 ppm). NMR confirms carbonyl (C=O, δ ~165–175 ppm) and aromatic carbons .

- IR : Identify hydroxyl (O–H stretch, ~3200–3600 cm) and amide (C=O stretch, ~1640–1680 cm) groups .

- Mass spectrometry : Molecular ion peak (e.g., m/z 275.3 for CHNO) and fragmentation patterns to validate the backbone .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Anticancer : MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 ELISA in macrophage models .

- Solubility : Use HPLC to assess purity (>95%) and avoid false positives in bioassays .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across studies?

- Experimental variables : Compare cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity .

- Structural analogs : Test derivatives (e.g., halogen substitution on the indenyl ring) to isolate activity-contributing moieties .

- Computational validation : Perform molecular docking to predict target binding (e.g., COX-2 or kinase domains) and correlate with experimental data .

Q. What computational methods predict pharmacokinetic properties and target interactions?

- ADME profiling : Use QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 50 ns simulations in GROMACS) to assess residence time .

- QSAR models : Train models on indenyl/butanamide derivatives to optimize bioactivity .

Q. How does the 2-hydroxy group on the indenyl ring influence physicochemical and binding properties?

- Hydrogen bonding : The hydroxy group enhances solubility (via polar interactions) and may anchor the compound to enzymatic active sites (e.g., hydrogen bonding with Asp48 in COX-2) .

- Steric effects : Compare with non-hydroxylated analogs (e.g., 2-methyl substitution) to evaluate steric hindrance on binding .

- logP modulation : Calculate partition coefficients (e.g., using MarvinSuite) to balance hydrophilicity and membrane permeability .

Q. What strategies mitigate low yields in large-scale synthesis?

- Catalyst optimization : Screen Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) or enzymatic catalysts for stereoselective amidation .

- Flow chemistry : Implement continuous flow reactors to improve mixing and heat transfer .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Data Analysis and Validation

Q. How should researchers validate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .

- Plasma stability : Test in human plasma (37°C, 24 hrs) to assess esterase/protease susceptibility .

- Light/heat stability : Accelerated stability studies (40°C/75% RH) per ICH guidelines .

Q. What statistical methods resolve variability in dose-response data?

- Nonlinear regression : Fit IC values using GraphPad Prism with constraints for Hill slopes .

- ANOVA : Compare means across treatment groups (e.g., control vs. 10 µM, 50 µM) with post-hoc Tukey tests .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.